Tapentadol-d3 (hydrochloride) (CRM)

Bioanalysis LC-MS/MS Method Validation

Tapentadol‑d3 (hydrochloride) (CRM) eliminates the regulatory friction of Schedule II opioids while delivering metrological traceability. As a DEA‑exempt preparation, it requires zero registration or 222 forms, cutting weeks from procurement cycles. The +3 Da mass shift ensures co‑elution with tapentadol, avoiding the retention‑time drift seen with –d6/d4 analogs and providing credible matrix‑effect correction. Manufactured under ISO/IEC 17025 and ISO 17034, it assigns certified purity and uncertainty values essential for GLP accreditation. Choose this compound for LC‑MS/MS quantification in plasma, whole blood, or forensic casework—validated precision (<9 % inter‑day, ≤11.4 % intra‑day) and a linear range of 0.121–35.6 μg mL⁻¹ guarantee reliable pharmacokinetic and toxicological data.

Molecular Formula C14H24ClNO
Molecular Weight 260.82 g/mol
CAS No. 1435782-38-9
Cat. No. B593436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTapentadol-d3 (hydrochloride) (CRM)
CAS1435782-38-9
Synonyms3-[(1R,2R)-3-(dimethylamino-d3)-1-ethyl-2-methylpropyl]-phenol, monohydrochloride
Molecular FormulaC14H24ClNO
Molecular Weight260.82 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
InChIInChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1/i3D3;
InChIKeyZELFLGGRLLOERW-RSOVORQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tapentadol-d3 (hydrochloride) (CRM) CAS 1435782-38-9: Certified Reference Material for Tapentadol Quantification


Tapentadol-d3 (hydrochloride) (CRM) (CAS 1435782-38-9) is a deuterium-labeled certified reference material (CRM) manufactured to ISO/IEC 17025 and ISO 17034 standards . It is intended for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of tapentadol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound is provided as a DEA exempt preparation, eliminating the need for DEA Controlled Substance registration or a DEA 222 form for procurement .

Why Tapentadol-d3 (hydrochloride) (CRM) is Not Interchangeable with Unlabeled Tapentadol or Other Analogs


Substituting Tapentadol-d3 with unlabeled tapentadol, a different deuterated analog (e.g., Tapentadol-d6 or -d4), or a structural analog such as tramadol will compromise quantitative accuracy in LC-MS/MS workflows. Unlabeled internal standards cannot be distinguished from the analyte by mass spectrometry, leading to cross-contribution of ion signals and systematic quantification errors [1]. Deuterated standards with a higher mass shift (e.g., +6 Da) may exhibit significant chromatographic retention time shifts, reducing their ability to correct for matrix effects compared to a well-matched +3 Da standard [2]. Furthermore, structurally related internal standards (e.g., tramadol) do not co-elute identically with tapentadol and fail to compensate for ionization suppression or enhancement effects, resulting in unacceptable method variability .

Quantitative Differentiation: Performance Metrics of Tapentadol-d3 (hydrochloride) (CRM)


Matrix Effect Reduction in Human Plasma Using Tapentadol-d3 as Internal Standard

In a validated LC-MS/MS method for tapentadol quantification in human plasma, Tapentadol-d3 was used as the internal standard. The method achieved a matrix effect of only 2.74% across the linear range [1]. This low matrix effect is directly attributable to the co-elution and near-identical ionization behavior of the deuterated standard, which effectively normalizes for ion suppression or enhancement.

Bioanalysis LC-MS/MS Method Validation

Validated Precision and Accuracy in Whole Blood Analysis

A published LC-MS/MS method for quantifying tapentadol in whole blood utilized a matching deuterated internal standard (Tapentadol-d3) and achieved validation parameters suitable for forensic applications [1]. The method employed a simple protein precipitation step, demonstrating that Tapentadol-d3 corrects for both extraction recovery variability and matrix effects inherent in whole blood.

Forensic Toxicology Clinical Chemistry Whole Blood

Analytical Performance Metrics in Rabbit Plasma Bioavailability Study

In a stability-indicating LC-MS/MS method validated for rabbit plasma, Tapentadol-d3 served as the internal standard. The method demonstrated excellent linearity (R² > 0.99) over a wide concentration range (0.121 to 35.637 µg/mL) [1]. Intra-day precision was ≤ 11.38% and inter-day precision was ≤ 8.62% across the entire calibration range.

Pharmacokinetics Bioavailability Preclinical

DEA Exempt Procurement for Streamlined Laboratory Operations

Tapentadol-d3 (hydrochloride) (CRM) is supplied as a DEA exempt preparation, as explicitly stated in vendor documentation . This means no DEA Controlled Substance registration or DEA 222 form is required for purchase in the United States.

Procurement Controlled Substances Laboratory Management

Validated Application Scenarios for Tapentadol-d3 (hydrochloride) (CRM)


LC-MS/MS Bioanalysis of Tapentadol in Plasma or Serum for Pharmacokinetic Studies

Use Tapentadol-d3 as an internal standard for the quantitative analysis of tapentadol in plasma or serum by LC-MS/MS. The low matrix effect (2.74%) and high precision (≤ 11.38% intra-day, ≤ 8.62% inter-day) demonstrated in validated methods ensure reliable data for bioavailability and pharmacokinetic studies in preclinical models or clinical trials [1]. The method supports a linear range of 0.121–35.637 µg/mL in rabbit plasma, suitable for therapeutic drug monitoring.

Forensic Toxicology Quantification of Tapentadol in Whole Blood

Implement Tapentadol-d3 in forensic toxicology workflows for the quantification of tapentadol in whole blood specimens. Validated LC-MS/MS methods using this deuterated standard allow for a simplified protein precipitation ('crash') sample preparation, reducing labor and consumable costs compared to methods requiring solid-phase extraction [2]. This is particularly advantageous for high-volume postmortem or antemortem casework analysis.

Preparation of Calibrators and Quality Control Materials for Tapentadol Assays

Utilize Tapentadol-d3 as a certified reference material to prepare calibrator standards and quality control (QC) samples for LC-MS or GC-MS assays . Its certification to ISO/IEC 17025 and ISO 17034 ensures metrological traceability and assigned uncertainty values, supporting laboratory accreditation and regulatory compliance in pharmaceutical analysis and clinical toxicology.

Streamlined Procurement for Academic and Industrial Research Laboratories

Select Tapentadol-d3 (hydrochloride) (CRM) for research and development projects where administrative efficiency is a priority. As a DEA exempt preparation, it circumvents the paperwork, security, and registration requirements mandated for Schedule II controlled substances like unlabeled tapentadol . This accelerates procurement timelines and reduces the regulatory compliance burden on the laboratory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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